N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
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Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a compound that combines two distinct chemical structures The first part, N’-(2-aminoethyl)ethane-1,2-diamine, is a type of ethylenediamine derivative, while the second part, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, is a derivative of bisphenol A
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, usually at elevated temperatures and pressures to ensure complete conversion .
For the preparation of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, the process involves the condensation of phenol with acetone in the presence of an acid catalyst
Industrial Production Methods
Industrial production of N’-(2-aminoethyl)ethane-1,2-diamine involves the use of large-scale reactors where ethylenediamine and ethylene oxide are reacted under high pressure and temperature conditions. The product is then purified through distillation and crystallization processes .
The industrial production of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol follows a similar large-scale process where phenol and acetone are reacted in the presence of an acid catalyst. The product is then purified using distillation and recrystallization techniques[4][4].
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups[][5].
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol also undergoes several reactions, including:
Esterification: Reaction with carboxylic acids to form esters.
Etherification: Reaction with alkyl halides to form ethers.
Polymerization: This compound can undergo polymerization reactions to form polycarbonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Esterification: Carboxylic acids, acid anhydrides.
Etherification: Alkyl halides, alcohols.
Major Products
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Esterification: Formation of esters.
Etherification: Formation of ethers.
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol involves its interaction with various molecular targets and pathways. The amino groups in N’-(2-aminoethyl)ethane-1,2-diamine can form hydrogen bonds and coordinate with metal ions, making it a useful ligand in coordination chemistry. The phenolic groups in 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol can undergo oxidation-reduction reactions, making it useful in redox chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with similar reactivity.
Bisphenol A: A compound with similar phenolic structure.
Diethylenetriamine: A triamine with similar coordination properties.
Tris(2-aminoethyl)amine: A compound with three aminoethyl groups, used in similar applications.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its combination of both ethylenediamine and bisphenol A derivatives, providing a versatile compound with applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential use in diverse scientific research areas make it a valuable compound for further study.
Properties
CAS No. |
68130-78-9 |
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Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C4H13N3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6/h3-10,16-17H,1-2H3;7H,1-6H2 |
InChI Key |
WEWHMSQDYIITBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CNCCN)N |
Origin of Product |
United States |
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